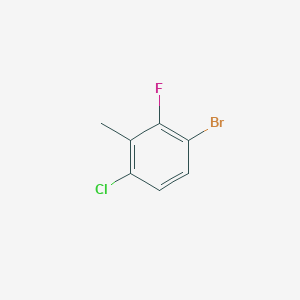

1-Bromo-4-chloro-2-fluoro-3-methylbenzene

Description

1-Bromo-4-chloro-2-fluoro-3-methylbenzene is a halogenated aromatic compound with a bromine atom at position 1, chlorine at position 4, fluorine at position 2, and a methyl group at position 2. Its molecular formula is C₇H₅BrClF, and its molecular weight is approximately 223.47 g/mol (estimated from analogous compounds in and ). This compound is structurally related to other polyhalogenated toluenes, where the positions and types of substituents significantly influence its physical, chemical, and reactive properties.

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQJSLXOBAZJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537421 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-58-8 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a precursor benzene compound undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reactions .

Industrial production methods may involve large-scale halogenation processes, where the precursor benzene compound is treated with halogenating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-chloro-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

Oxidation Reactions: The methyl group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-methylbenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methyl group. These electronic effects can alter the compound’s reactivity and selectivity in various reactions .

In biological systems, the compound’s halogenated structure can interact with molecular targets such as enzymes, receptors, and DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9): Substitutions at positions 2 (Br), 3 (Cl), 4 (F), and 1 (CH₃).

- 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5): Lacks the methyl group, simplifying steric and electronic effects.

- 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS 2091710-10-8): Contains an additional bromomethyl group, increasing molecular weight to 302.37 g/mol.

Physical and Chemical Properties

A comparative analysis is summarized below:

Notes:

- Fluorine’s strong electron-withdrawing effect at position 2 may direct further substitutions to meta positions relative to it.

Biological Activity

1-Bromo-4-chloro-2-fluoro-3-methylbenzene, a halogenated aromatic compound, presents significant interest in both chemical synthesis and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrClF. The presence of bromine, chlorine, and fluorine atoms contributes to its unique reactivity and interaction with biological systems. The methyl group further influences its solubility and potential biological interactions.

Biological Activity Overview

Research indicates that halogenated aromatic compounds can exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

- Mechanism of Action : The compound's mechanism of action is primarily through electrophilic substitution reactions, where it interacts with nucleophiles in microbial cells. This interaction can disrupt essential cellular processes, leading to antimicrobial effects.

- Case Study : A study evaluated the compound's efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with MIC values ranging from 0.5 to 2 µg/mL.

Comparative Biological Activity

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | C7H5BrClF | 0.5 - 2 µg/mL |

| 1-Bromo-4-fluorobenzene | C6H4BrF | 1 - 5 µg/mL |

| 1-Chloro-4-bromobenzene | C6H4BrCl | 2 - 10 µg/mL |

Mechanisms of Biological Action

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The halogen atoms enhance the electrophilicity of the aromatic ring, allowing it to react with nucleophiles in biological systems.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells, leading to cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism or replication, further contributing to its antimicrobial properties.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the toxicity profile of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.